molecular formula C6H7ClN2O B13149923 3-Amino-6-chloro-5-methylpyridin-2-ol

3-Amino-6-chloro-5-methylpyridin-2-ol

Cat. No.: B13149923
M. Wt: 158.58 g/mol
InChI Key: HNBPNZDHOPBMRF-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-5-methylpyridin-2-ol (CAS 1934786-23-8) is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . As a substituted pyridine, it belongs to a class of heterocyclic compounds of significant importance in medicinal and industrial chemistry. Pyridinols and pyridinamines are recognized as vital intermediates and building blocks for the synthesis of more complex molecules . While specific pharmacological applications for this exact compound require further investigation, its structure suggests potential as a versatile synthon. Related 6-aminopyridin-3-ol derivatives have been identified as a novel class of highly effective phenolic antioxidants . Furthermore, analogous structures are frequently utilized in the development of fused heterocycles, such as imidazo[1,2-a]pyridines, which are known to exhibit a range of biological activities. These activities can include serving as reverse transcriptase inhibitors, antibiotics, antifungals, and as inhibitors for specific enzymes like Mycobacterium tuberculosis glutamine synthetase . The presence of both amino and chloro functional groups on the pyridine ring makes this compound a promising candidate for further exploration in these and other research areas, including the development of novel polymers with unique physical properties . This product is intended for research purposes only and is strictly not for medicinal, diagnostic, or household use.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

3-amino-6-chloro-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H7ClN2O/c1-3-2-4(8)6(10)9-5(3)7/h2H,8H2,1H3,(H,9,10)

InChI Key

HNBPNZDHOPBMRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C(=C1)N)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis generally begins from commercially available or easily prepared pyridine derivatives that already contain some of the desired substituents, such as 2-amino-6-chloropyridine. This approach minimizes the number of synthetic steps and avoids difficult late-stage functionalizations.

Synthesis via Hydroxylation of 6-Aminopyridin-2-ol Derivatives

One documented method involves the biotransformation of 6-aminopyridin-2-ol derivatives by whole-cell catalysis, leading to hydroxylation at the 3-position to form 3-amino-6-chloro-5-methylpyridin-2-ol analogs. The product was characterized by NMR, showing distinct proton and carbon signals consistent with the hydroxylated pyridine ring. The yield reported for a similar hydroxylation product was approximately 34%.

Regioselective Methylation via Suzuki-Miyaura Cross-Coupling

A prominent synthetic route for related compounds such as 6-chloro-5-methylpyridin-2-amine, which is structurally close to the target compound, involves:

  • Starting from 2-amino-6-chloropyridine.
  • Protection of the amino group by N-acetylation.
  • Bromination at the 5-position.
  • Suzuki-Miyaura cross-coupling to introduce the methyl group at the 5-position.
  • Deprotection to yield the methylated amine.

This method avoids harsh conditions and peroxide reagents, achieving an overall yield of about 62.4% with high purity (99.49%).

Reduction of Nitro Precursors Using Iron Powder

Another approach to obtain 3-amino-6-chloro-5-methylpyridin-2-ol analogs involves the reduction of nitro-substituted pyridine precursors. For example, 2-chloro-3-methyl-5-nitropyridine can be reduced to the corresponding amine using iron powder in acidic aqueous media (acetic acid/water or ammonium chloride/methanol mixtures). Reaction conditions vary from room temperature to reflux, with reaction times ranging from 3 to 5 hours. Yields reported range from 42% to 97%, depending on conditions and purification methods.

The following table summarizes key reduction conditions and yields:

Yield (%) Reaction Conditions Notes on Operation
97 Iron powder, acetic acid/water, 3 h Addition over 2 h, filtration, extraction, drying
42 Iron powder, ammonium chloride, methanol, 3 h at 40-50°C Includes reflux, silica gel chromatography purification
89 Iron powder, acetic acid in ethyl acetate, 5 h at <40°C Filtration, extraction, chromatography

Hydroxylation and Functional Group Interconversions

Hydroxylation at the 2-position (pyridin-2-ol formation) can be achieved enzymatically or chemically, often as a late-stage step. This step is crucial to obtain the hydroxyl group at position 2 while maintaining the amino and chloro substituents. The enzymatic hydroxylation using whole cells has been reported but with moderate yields (~34%).

Analytical Data Supporting Synthesis

  • NMR Spectroscopy : Proton NMR signals for the amino group appear as singlets around 5.5 ppm, aromatic protons as doublets in the 6.8–7.5 ppm range, and methyl groups as singlets near 2.1 ppm.
  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular formula (e.g., m/z 142 for 6-chloro-5-methylpyridin-3-amine).
  • Melting Points : Reported melting points for related compounds range between 151–153 °C, indicating purity and consistent structure.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Yield (%) Notes
Biotransformation hydroxylation 6-Aminopyridin-2-ol derivatives Whole-cell catalysis hydroxylation 34 Moderate yield, enzymatic method
Suzuki-Miyaura coupling 2-Amino-6-chloropyridine N-acetylation, bromination, coupling 62.4 High purity, scalable
Iron reduction of nitro precursor 2-Chloro-3-methyl-5-nitropyridine Reduction with Fe powder in acidic media 42–97 Variable yields, depends on conditions

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-5-methylpyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine oxides, and pyridine derivatives with extended conjugation or functional groups .

Scientific Research Applications

3-Amino-6-chloro-5-methylpyridin-2-ol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-5-methylpyridin-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups contribute to its lipophilicity and ability to penetrate cell membranes. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Amino-6-chloro-5-methylpyridin-2-ol -OH (2), -NH₂ (3), -Cl (6), -CH₃ (5) C₆H₆ClN₂O ~161.58 (calculated) Enhanced lipophilicity (methyl), potential hydrogen bonding
2-Amino-6-chloropyridin-3-ol -OH (3), -NH₂ (2), -Cl (6) C₅H₅ClN₂O 144.56 Intermediate in pharmaceuticals; moderate solubility
5-Amino-2-chloropyridine -NH₂ (5), -Cl (2) C₅H₅ClN₂ 128.56 Used in agrochemical synthesis; planar structure favors π-stacking
3-Amino-5-bromo-6-methylpyridin-2-ol -OH (2), -NH₂ (3), -Br (5), -CH₃ (6) C₆H₇BrN₂O 218.04 Bromine increases molecular weight and polarizability
6-Amino-2,4,5-trimethylpyridin-3-ol -OH (3), -NH₂ (6), -CH₃ (2,4,5) C₈H₁₂N₂O 152.20 Trimethyl groups enhance steric hindrance; used in kinase inhibitors

Key Observations:

Substituent Position and Reactivity: The hydroxyl group at position 2 in the target compound and 2-Amino-6-chloropyridin-3-ol facilitates hydrogen bonding, critical for interactions in biological systems or crystal packing . Chlorine at position 6 (target compound) vs. position 2 (5-Amino-2-chloropyridine) alters electronic effects: para-substituted chlorine in the target may enhance resonance stabilization compared to ortho-substituted analogs .

Trimethylated derivatives (e.g., 6-Amino-2,4,5-trimethylpyridin-3-ol) exhibit reduced solubility but improved thermal stability, a trade-off observed in agrochemical applications .

Halogen Influence: Bromine in 3-Amino-5-bromo-6-methylpyridin-2-ol increases molecular weight and polarizability compared to chlorine-containing analogs, affecting binding affinity in receptor-ligand interactions .

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